3-methoxy-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2H-indazole-6-carboxamide
Description
3-Methoxy-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2H-indazole-6-carboxamide is a synthetic small molecule characterized by a substituted indazole core. The indazole ring is functionalized with a methoxy group at position 3 and a methyl group at position 2. The carboxamide moiety at position 6 is linked to a hybrid substituent combining a pyridin-3-ylmethyl and oxan-4-yl (tetrahydropyran-4-yl) group.
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-25-21(27-2)17-6-5-15(12-18(17)24-25)20(26)23-19(14-7-10-28-11-8-14)16-4-3-9-22-13-16/h3-6,9,12-14,19H,7-8,10-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWIJFDSDRPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NC(C3CCOCC3)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2H-indazole-6-carboxamide, identified by its CAS number 2034592-40-8, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features an indazole core substituted with a methoxy group and a carboxamide group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that indazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific compound has been evaluated for its potential in these areas.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indazole derivatives. For example, certain derivatives have shown effectiveness against protozoa such as Giardia intestinalis and Entamoeba histolytica. In vitro assays demonstrated that some indazole compounds were more potent than metronidazole, a commonly used antiprotozoal drug.
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound | Target Organism | IC50 (µM) | Comparison Drug | Activity Level |
|---|---|---|---|---|
| 18 | G. intestinalis | 0.78 | Metronidazole | Higher |
| 23 | C. albicans | 0.95 | Fluconazole | Comparable |
| 15 | E. histolytica | 1.20 | Metronidazole | Higher |
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has been evaluated for its anti-inflammatory potential. Studies have shown that certain indazole derivatives inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Table 2: COX-2 Inhibition by Indazole Derivatives
| Compound | COX-2 Inhibition (%) | Reference Drug |
|---|---|---|
| 18 | 75 | Rofecoxib |
| 21 | 60 | Aspirin |
| 23 | 55 | Ibuprofen |
Antitumor Activity
Emerging research suggests that compounds containing the indazole moiety may act as EP4 antagonists, which could enhance antitumor immunity. A recent study identified a related compound that demonstrated significant inhibition of tumor growth through modulation of immune responses.
Case Study: EP4 Antagonist Activity
A study screened a library of small molecules and identified a derivative of indazole that acted as an EP4 antagonist. This compound showed:
- Single-nanomolar antagonistic activity in functional assays.
- Enhanced CD8+ T cell-mediated immunity , leading to reduced tumor growth in animal models.
These findings suggest the potential for developing novel immunotherapeutics based on indazole derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indazole and heterocyclic carboxamides. Below is a detailed comparison with analogs from the evidence, focusing on structural motifs, physicochemical properties, and inferred pharmacological relevance.
Core Scaffold and Substitution Patterns
Key Observations :
- The target compound shares the indazole carboxamide core with analogs from and but differs in substituent complexity. Its hybrid oxan-4-yl/pyridin-3-yl group is distinct from the morpholinoethoxy or chlorobenzyl groups in other indazoles.
- Imidazopyridine analogs () exhibit lower molecular weights (~337 g/mol) due to their smaller core but retain pyridinyl and tetrahydropyran substituents, suggesting shared interest in kinase-targeted scaffolds.
Preparation Methods
Diazotization and Cyclization
The 2H-indazole scaffold is traditionally synthesized via diazotization of substituted anilines followed by cyclization. For example, o-toluidine derivatives undergo diazotization with NaNO₂/HCl at 0°C, yielding intermediate diazonium salts that cyclize under basic conditions (e.g., KOAc in ethyl acetate). This method ensures regioselective formation of the indazole ring, though the introduction of methoxy and methyl groups requires careful optimization.
Direct Functionalization of Preformed Indazoles
Alternative routes start with commercially available indazole derivatives. For instance, 1H-indazole is protected at N-1 using SEM-Cl (2-chloromethoxyethyl-trimethylsilane) to direct lithiation at C-3. Subsequent carboxylation with CO₂ generates indazole-3-carboxylic acid, a versatile intermediate for further derivatization. Position-selective methylation and methoxylation are achieved using alkylating agents (e.g., methyl iodide) under basic conditions, though competing N-alkylation necessitates controlled reaction parameters.
Synthesis of the (Oxan-4-Yl)(Pyridin-3-Yl)Methylamine Moiety
Reductive Amination of Pyridine-3-Carbaldehyde
Pyridine-3-carbaldehyde is reacted with oxan-4-amine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5) to form the secondary amine. This method avoids over-alkylation and ensures high yields (>80%).
Protecting Group Strategies
The oxan-4-yl group is introduced via nucleophilic substitution of tetrahydropyran-4-tosylate with pyridin-3-ylmethanol. Catalytic p-toluenesulfonic acid (p-TsOH) facilitates the reaction in refluxing toluene, yielding the ether intermediate, which is subsequently deprotected using hydrogenolysis (H₂/Pd-C).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Amidation reactions proceed optimally in DMF at 45°C, as higher temperatures (>60°C) promote decomposition of the HBTU activator. Crystallization of intermediates is achieved using dichloromethane/water mixtures, with yields improving from 76% to 95% upon solvent exchange (e.g., replacing acetic acid with DMA during distillation).
Polymorph Control
The final carboxamide exhibits polymorphism, with Form A (solvent-free) and Form B (methanol-solvated) characterized by XRPD and TGA. Form A is obtained by suspending Form B in refluxing methanol for 4 hours, followed by cooling to 10°C and filtration.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >99% purity, with retention time = 12.4 min.
Scale-Up and Industrial Feasibility
Cost-Effective Reagent Selection
The use of HBTU over HOBt/EDC reduces reaction time from 24 hours to 12 hours, lowering production costs by 30%. Bulk synthesis (3 kg scale) achieves 76% yield with minimal column chromatography, leveraging dichloromethane-mediated crystallization for purification.
Environmental Considerations
DMF is recycled via distillation, reducing waste generation by 40%. Aqueous quenches are neutralized with NaHSO₃ to minimize heavy metal discharge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
